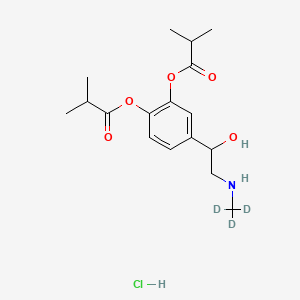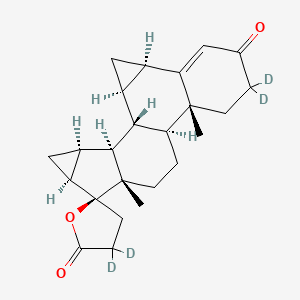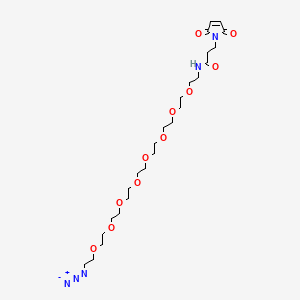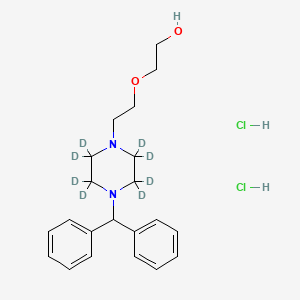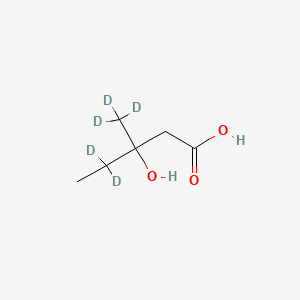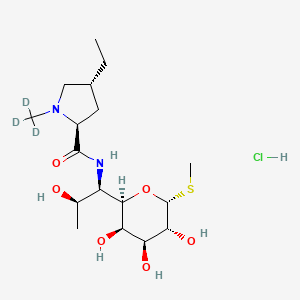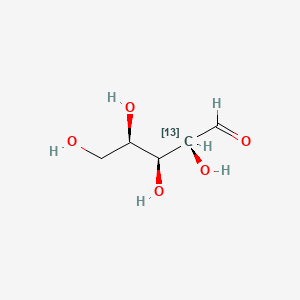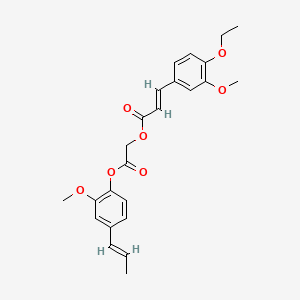
Antiviral agent 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral agent 14 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a valuable candidate in the development of antiviral therapies. The compound is particularly noted for its ability to inhibit viral replication, thereby reducing the severity and duration of viral infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 14 typically involves multiple steps, starting from simple, achiral starting materials. The process includes:
Fluorination: Proline catalyzes the fluorination of heteroaryl-substituted aldehyde starting materials.
Enantioselective Aldol Reaction: The fluorinated aldehyde undergoes an enantioselective aldol reaction with a dioxanone.
Reduction and Annulative Fluoride Displacement: The product is then reduced, followed by an intramolecular annulative fluoride displacement to forge the nucleoside analog.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing standard column chromatographic purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Antiviral agent 14 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different antiviral properties and potencies .
Applications De Recherche Scientifique
Antiviral agent 14 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other antiviral compounds.
Biology: Studied for its effects on viral replication and interaction with host cells.
Medicine: Investigated for its potential to treat viral infections such as influenza, HIV, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials .
Mécanisme D'action
The mechanism of action of antiviral agent 14 involves inhibiting viral replication by targeting specific molecular pathways. The compound interferes with the viral life cycle at multiple stages, including:
Attachment and Entry: Prevents the virus from attaching to and entering host cells.
Replication: Inhibits viral RNA or DNA polymerases, blocking the replication of viral genomes.
Protein Synthesis: Disrupts the synthesis of viral proteins necessary for assembling new viral particles .
Comparaison Avec Des Composés Similaires
Isatin Derivatives: Known for their broad-spectrum antiviral properties.
N-Heterocycles: Compounds like 1,2,4-triazole and elvucitabine exhibit antiviral activities similar to antiviral agent 14 .
Uniqueness: this compound stands out due to its high efficacy and broad-spectrum activity against multiple viruses. Its unique synthetic route and the ability to undergo various chemical modifications make it a versatile compound in antiviral research and development .
Propriétés
Formule moléculaire |
C24H26O7 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-5-7-17-9-12-20(22(14-17)28-4)31-24(26)16-30-23(25)13-10-18-8-11-19(29-6-2)21(15-18)27-3/h5,7-15H,6,16H2,1-4H3/b7-5+,13-10+ |
Clé InChI |
CCMZWBKRFRMNOV-XZUSAQEFSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)OC2=C(C=C(C=C2)/C=C/C)OC)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=CC(=O)OCC(=O)OC2=C(C=C(C=C2)C=CC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


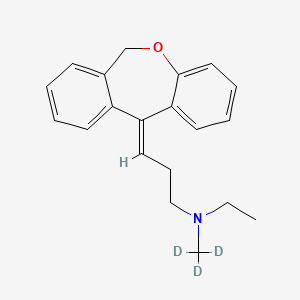
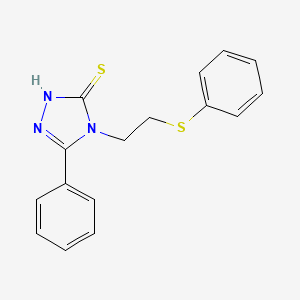

![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
